molecular formula C21H26N2O3 B2358914 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955790-56-4

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2358914
CAS No.: 955790-56-4
M. Wt: 354.45
InChI Key: RQTSTNUWVCUMDU-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe Development

Researchers have synthesized and evaluated analogues related to the compound of interest for their binding affinity to sigma-2 (σ2) receptors. One study highlights the development of radiolabeled benzamide analogues, identifying compounds with high affinity for σ2 receptors, suggesting their potential utility in studying these receptors in vitro. This research provides a foundational understanding of the ligand-receptor interactions and the structural requirements for high-affinity binding, which could contribute to the development of diagnostic or therapeutic agents targeting σ2 receptors (Xu et al., 2005).

Synthetic Routes to Heterocyclic Compounds

Another facet of research involving similar compounds explores synthetic methodologies for creating tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These synthetic strategies allow for the generation of complex molecules with potential biological activities, laying the groundwork for further pharmacological exploration and the synthesis of novel compounds with potential therapeutic benefits (Abdallah et al., 2009).

Enhancing Cyclization Reactions

Research into the cyclization of N-substituted benzamides has led to advancements in chemical synthesis techniques, such as the use of boron trifluoride diethyl etherate to facilitate the Pummerer-type cyclization. This work contributes to the broader field of organic synthesis by providing efficient routes to cyclic compounds, which are often pivotal structural elements in bioactive molecules (Saitoh et al., 2001).

Ligand Design for σ Receptors

Further investigations into tetrahydroisoquinolinyl benzamides have explored the impact of structural modifications on the affinity and selectivity for σ receptors. These studies aim to elucidate the structural features that contribute to receptor binding, facilitating the design of more selective and potent ligands for σ receptors. Such research has implications for the development of new diagnostic tools and therapeutic agents, particularly in the context of cancer and neurological disorders (Xu et al., 2007).

Mechanism of Action

Target of Action

The compound, 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

A related compound was noted to have excellent cellular potency and favorable pharmacokinetic properties , suggesting that this compound may also have favorable ADME properties.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-9-19(16)23)10-11-22-21(24)18-8-7-17(25-2)14-20(18)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTSTNUWVCUMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.